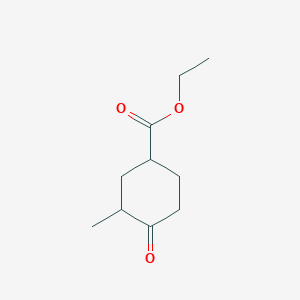

Ethyl 3-methyl-4-oxocyclohexane-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-methyl-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHVWBIOQFEYBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)C(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207529-72-3 | |

| Record name | ethyl 3-methyl-4-oxocyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hagemann’s Approach: This method involves the reaction of methylene iodide with two equivalents of ethyl acetoacetate in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane.

Knoevenagel’s Approach: This method uses formaldehyde and two equivalents of ethyl acetoacetate, which undergo condensation in the presence of a catalytic amount of piperidine to produce the same intermediate diethyl ester of 2,4-diacetyl pentane.

Newman and Lloyd Approach: In this method, 2-methoxy-1,3-butadiene and ethyl-2-butynoate undergo a Diels-Alder reaction to generate a precursor, which is then hydrolyzed to obtain the compound.

Industrial Production Methods

Industrial production methods for ethyl 3-methyl-4-oxocyclohexane-1-carboxylate typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, alcohols, catalytic amounts of acids or bases.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Amides, esters.

Scientific Research Applications

Ethyl 3-methyl-4-oxocyclohexane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-methyl-4-oxocyclohexane-1-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of different products. Its ester and ketone groups make it a versatile intermediate in organic synthesis, allowing it to undergo various chemical transformations .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 56020-69-0

- Molecular Formula : C₁₀H₁₆O₃

- Synonyms: Ethyl 3-methyl-4-oxocyclohexanecarboxylate, MFCD22741194, AKOS017343169, SCHEMBL1848794 .

Structural Features :

This compound consists of a cyclohexane ring substituted with:

A 4-oxo (keto) group at position 2.

A methyl group at position 3.

An ethyl ester at position 1.

Applications :

Ethyl 3-methyl-4-oxocyclohexane-1-carboxylate is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and chiral ligands. Its structural rigidity and functional groups make it valuable for stereoselective reactions .

Structural Isomers and Positional Analogues

Ethyl 4-oxocyclohexanecarboxylate (CAS 17159-79-4)

- Similarity Score : 0.93 .

- Key Differences : Lacks the methyl group at position 3.

- Implications : Reduced steric hindrance compared to the target compound, leading to higher reactivity in nucleophilic additions at the keto group .

Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate (CAS 62617-91-8)

- Molecular Formula : C₁₀H₁₆O₃ (same as target compound).

- Key Differences : Methyl group at position 2 instead of 3.

- Impact : Altered steric and electronic effects influence reaction pathways. For example, the proximity of the methyl group to the ester may affect hydrolysis rates .

Ethyl 1-methyl-4-oxocyclohexanecarboxylate (CAS 147905-77-9)

- Similarity Score : 0.90 .

- Key Differences : Methyl group at position 1 (adjacent to the ester).

- Reactivity : Increased steric hindrance near the ester group may slow down transesterification or saponification reactions .

Cyclohexene Derivatives

Ethyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate (CAS MFCD00134153)

- Structural Features : Contains a cyclohexene ring (double bond at positions 3–4) and a 2-oxo group.

- Key Differences: The presence of a double bond introduces conjugation, altering electronic properties and reactivity. For instance, the enone system (α,β-unsaturated ketone) enables Diels-Alder reactions, unlike the saturated target compound .

Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate

- Synthesis : Prepared via Michael addition of ethyl acetoacetate to chalcones .

- Applications : Used as a synthon for spiro compounds and heterocycles (e.g., isoxazoles, pyrazoles) due to its conjugated system .

Functional Group Variations

Ethyl 3-amino-4-methylcyclohexane-1-carboxylate (CAS 1044637-58-2)

- Key Differences: Replaces the 4-oxo group with an amino group.

- Reactivity: The amino group enables participation in condensation reactions (e.g., Schiff base formation) and catalytic asymmetric synthesis .

Methyl 1-(2,4-dichlorophenyl)-4-oxocyclohexanecarboxylate (CAS 1408058-16-1)

- Molecular Formula : C₁₄H₁₄Cl₂O₃.

- Key Differences : Substituted with a dichlorophenyl group and uses a methyl ester.

Data Table: Comparative Analysis

Biological Activity

Ethyl 3-methyl-4-oxocyclohexane-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclohexane ring, which contributes to its biological properties. The presence of the carbonyl and ester functional groups plays a significant role in its interaction with biological targets.

1. Inhibition of Soluble Epoxide Hydrolase (sEH)

Research indicates that compounds with similar structures can act as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are important in cardiovascular health. The inhibition of sEH leads to increased levels of EETs, which have anti-inflammatory and vasodilatory effects . this compound may exhibit similar inhibitory activities due to its structural analogies with other effective sEH inhibitors.

2. Antiproliferative Activity

Studies on related compounds have demonstrated antiproliferative effects against various cancer cell lines. For instance, certain derivatives showed IC50 values in the low micromolar range, indicating significant potential for cancer treatment . While specific data for this compound is limited, its structural features suggest it may possess similar properties.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key findings from SAR studies include:

- Cycloalkane Size : The presence of a cyclohexane moiety is crucial for maintaining inhibition potency against sEH. Compounds with smaller cycloalkanes showed reduced activity .

- Hydrophobicity : Increased hydrophobic interactions generally enhance binding affinity and inhibitory potency. Modifications that increase hydrophobic character often lead to improved biological activity .

Case Studies and Experimental Findings

Several studies have explored the synthesis and biological evaluation of similar compounds:

| Compound | Activity | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | sEH Inhibition | <500 | |

| Compound B | Antiproliferative | 7.1 | |

| Compound C | Anticancer | >200 |

These findings suggest that this compound could be a promising candidate for further investigation in the context of cancer therapy and cardiovascular health.

Q & A

Q. What synthetic methodologies are commonly employed for Ethyl 3-methyl-4-oxocyclohexane-1-carboxylate, and what are the critical reaction parameters?

The synthesis typically involves esterification of a cyclohexane precursor with ethyl groups under controlled conditions. Key steps include:

- Cyclohexane Functionalization : Introducing the ketone (4-oxo) and ester (1-carboxylate) groups via nucleophilic acyl substitution or oxidation reactions.

- Reaction Optimization : Temperature control (e.g., 60–80°C) and use of catalysts like BF₃·Et₂O or acidic ion-exchange resins to enhance yield .

- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm ester/ketone functionalities. DEPT-135 can distinguish CH₂ and CH₃ groups in the cyclohexane ring.

- X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves bond lengths, angles, and ring puckering. For example, SHELXL refines thermal parameters and validates hydrogen bonding networks .

- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and ester C–O vibrations (~1250 cm⁻¹).

Q. How should researchers address stability and reactivity during storage?

- Storage Conditions : Store under inert atmosphere (argon) at –20°C to prevent ester hydrolysis or ketone oxidation.

- Stability Monitoring : Periodic NMR or FTIR analysis to detect degradation products. Use of stabilizers like BHT (butylated hydroxytoluene) may mitigate radical-mediated oxidation .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structural determination?

- Data Validation : Use PLATON (Spek, 2009) to check for missed symmetry or twinning. For disordered regions, refine occupancy factors iteratively in SHELXL .

- Visualization Tools : Mercury CSD 2.0 aids in identifying packing anomalies and comparing intermolecular interactions with similar structures in the Cambridge Structural Database .

- Multi-Dataset Analysis : Cross-validate with powder XRD or high-resolution synchrotron data to resolve ambiguities.

Q. What computational approaches are recommended for analyzing electronic properties and reactivity?

- DFT Calculations : Use B3LYP/6-31G(d) to model frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites. Gaussian or ORCA software can simulate IR and NMR spectra for comparison with experimental data .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or chloroform) using AMBER or GROMACS to study conformational flexibility.

- Docking Studies : AutoDock Vina evaluates binding affinity to biological targets, such as enzymes with cyclohexane-binding pockets .

Q. How can stereochemical outcomes and ring puckering be quantitatively analyzed?

- Cremer-Pople Parameters : Calculate puckering amplitude (θ) and phase angle (φ) to describe cyclohexane ring distortion. Tools like PARST or PLATON automate this analysis using crystallographic coordinates .

- Torsion Angle Heatmaps : Compare torsion angles (e.g., C1–C2–C3–C4) across multiple conformers to identify dominant puckering modes.

- Dynamic NMR : For solution-phase studies, variable-temperature ¹H NMR tracks ring-flipping kinetics and activation energy barriers.

Methodological Notes

- Software Recommendations : SHELX (structure refinement), Mercury (visualization), Gaussian (DFT), and AutoDock (docking) are industry standards .

- Data Reproducibility : Always cross-validate experimental results with computational models and reference datasets from authoritative databases like PubChem or the CSD.

- Ethical Compliance : Adhere to institutional safety protocols for handling reactive intermediates and hazardous reagents (e.g., BF₃·Et₂O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.